molecular formula C25H20N2O3S B2854416 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one CAS No. 670270-41-4

7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one

Cat. No.: B2854416
CAS No.: 670270-41-4
M. Wt: 428.51
InChI Key: XLAOKIXHMBPQGL-UHFFFAOYSA-N
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Description

The compound “7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines have been found to exhibit a wide range of pharmacological properties such as antiviral, antioxidant, and antimalarial activities . They are also known for their antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory properties .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves a series of reactions. The 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacts with benzoylisothiocyanate to give N-benzoylthiourea derivative. This derivative then undergoes cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative, which is used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidine derivatives include condensation, cyclization, and a series of heterocyclization reactions .

Future Directions

The future directions for research on “7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one” and related compounds could involve designing new thieno[2,3-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation .

Properties

IUPAC Name

4-methyl-7-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S/c1-14(2)16-4-6-17(7-5-16)20-12-31-25-23(20)24(26-13-27-25)29-18-8-9-19-15(3)10-22(28)30-21(19)11-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAOKIXHMBPQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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